molecular formula C10H13NO4 B15271809 Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate

Cat. No.: B15271809
M. Wt: 211.21 g/mol
InChI Key: SFQDLGQKEISKMW-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate typically involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde.

    Reduction: Formation of 2-amino-2-(3-hydroxy-4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amino group can also interact with receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate: Similar structure but lacks the amino group.

    2-Amino-4-methoxyphenol: Contains an amino and methoxy group but lacks the ester functionality.

    Homovanilic acid methyl ester: Similar structure with a methoxy and hydroxy group but different positioning.

Uniqueness

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate is unique due to the presence of both an amino group and an ester functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H13NO4/c1-14-8-4-3-6(5-7(8)12)9(11)10(13)15-2/h3-5,9,12H,11H2,1-2H3

InChI Key

SFQDLGQKEISKMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)O

Origin of Product

United States

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